molecular formula C10H12BrN5O2 B13898051 Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Cat. No.: B13898051
M. Wt: 314.14 g/mol
InChI Key: ADGORCPSVGRCHI-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate is a high-value chemical intermediate primarily employed in the synthesis of potent and selective kinase inhibitors . Its core research value lies in its role as a versatile scaffold for constructing imidazo[2,1-f][1,2,4]triazine-based compounds, which are known to target critical oncogenic signaling pathways. This brominated intermediate is particularly significant in the development of anaplastic lymphoma kinase (ALK) inhibitors , where it serves as a pivotal building block for structure-activity relationship (SAR) studies aimed at optimizing potency and overcoming drug resistance. The reactive bromine atom at the 7-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic and heteroaromatic systems to modulate the compound's physicochemical and pharmacological properties. Researchers utilize this carbamate-protected intermediate to efficiently generate targeted chemical libraries for high-throughput screening in oncology and other therapeutic areas driven by dysregulated kinase activity, making it an indispensable tool in modern medicinal chemistry and drug discovery programs .

Properties

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)carbamate

InChI

InChI=1S/C10H12BrN5O2/c1-10(2,3)18-9(17)15-7-8-12-4-6(11)16(8)14-5-13-7/h4-5H,1-3H3,(H,13,14,15,17)

InChI Key

ADGORCPSVGRCHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NN2C1=NC=C2Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(7-bromoimidazo[2,1-f]triazin-4-yl)carbamate typically involves multi-step procedures starting from appropriately substituted imidazo[2,1-f]triazin-4-amine derivatives. The key step is the introduction of the tert-butyl carbamate group onto the 4-amino position of the heterocyclic core, often via reaction with tert-butyl carbamate reagents or tert-butyl carbazate under controlled conditions.

Stepwise Preparation Outline

A representative synthetic route can be summarized as follows:

  • Starting Material Preparation : The synthesis begins with 7-bromoimidazo[2,1-f]triazin-4-amine, which can be prepared via cyclization reactions involving formamidine derivatives and brominated precursors.

  • Carbamate Formation : The 4-amino group of the 7-bromoimidazo[2,1-f]triazin intermediate is reacted with tert-butyl carbamate or tert-butyl carbazate in the presence of a base such as triethylamine, typically in a solvent like dichloromethane (DCM).

  • Reaction Conditions : The mixture is stirred at room temperature for several hours (commonly 4–12 hours), allowing the formation of the carbamate linkage. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification : After completion, the reaction mixture is quenched, and the product is isolated by standard extraction and purification methods, such as column chromatography or recrystallization.

Specific Synthetic Example

Step Reagents and Conditions Description
1 7-bromoimidazo[2,1-f]triazin-4-amine, tert-butyl carbamate, triethylamine, DCM Stir at room temperature for 6 hours
2 Quench with water, extract organic layer Separate and dry organic phase
3 Purify by silica gel chromatography Obtain tert-butyl N-(7-bromoimidazo[2,1-f]triazin-4-yl)carbamate as a solid

This procedure yields the target compound with high purity, suitable for further synthetic transformations or biological evaluation.

Chemical Reaction Analysis

Functional Group Reactivity

  • Bromine Substitution : The bromine atom at position 7 is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of various substituents.

  • Carbamate Stability : The tert-butyl carbamate group is stable under neutral and mildly basic conditions but can be removed under acidic conditions to reveal the free amine for further derivatization.

Reaction Types

Reaction Type Reagents Outcome
Substitution Sodium azide, potassium thiocyanate Replacement of bromine with azido or thiocyanate groups
Oxidation Hydrogen peroxide, potassium permanganate Oxidative modifications on heterocyclic ring or side chains
Reduction Lithium aluminum hydride, sodium borohydride Reduction of carbamate to amine or other functional groups

The choice of reagents and conditions governs the selectivity and yield of these transformations.

Comparative Analysis with Related Compounds

Property / Feature Tert-butyl N-(7-bromoimidazo[2,1-f]triazin-4-yl)carbamate 7-Bromoimidazo[2,1-f]triazin-4-amine tert-Butyl (7-bromopyrrolo[2,1-f]triazin-4-yl)carbamate
Molecular Weight (g/mol) ~355 214.02 ~350
Stability High (carbamate protected) Moderate (amine prone to oxidation) High (carbamate protected)
Solubility Moderate in DCM Low (hydrophobic) Moderate in DMF
Functional Group Carbamate Amine Carbamate
Core Heterocycle Imidazo[2,1-f]triazin Imidazo[2,1-f]triazin Pyrrolo[2,1-f]triazin

The tert-butyl carbamate derivative offers improved chemical stability and handling advantages over the free amine analog.

Research Findings and Applications

Medicinal Chemistry

  • The compound serves as an intermediate in the synthesis of kinase inhibitors and antiviral agents due to its versatile heterocyclic scaffold.

  • The bromine substituent facilitates late-stage functionalization, enabling rapid diversification of the molecular framework.

Biological Activity

  • Preliminary in vitro studies indicate potential anticancer activity, with dose-dependent inhibition of various cancer cell lines (e.g., lung, breast, cervical cancers) at micromolar concentrations.

  • Ongoing research explores its role in modulating molecular targets relevant to viral replication and tumor growth.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 7-bromoimidazo[2,1-f]triazin-4-amine
Carbamate Source tert-butyl carbamate or tert-butyl carbazate
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature Room temperature (20–25°C)
Reaction Time 4–12 hours
Monitoring Thin-layer chromatography (TLC)
Purification Silica gel chromatography or recrystallization
Yield Generally high (exact yield varies by protocol)

Chemical Reactions Analysis

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the imidazo[2,1-F][1,2,4]triazin ring system play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle Variations
  • Imidazo[2,1-f][1,2,4]triazine vs. Pyrrolo[2,1-f][1,2,4]triazine: The imidazo core contains two nitrogen atoms in the five-membered ring, whereas the pyrrolo analog (e.g., tert-butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate) has one nitrogen. This difference alters electronic properties, solubility, and reactivity.
Substituent Variations
  • Bromine Position :
    Bromine at position 7 is common in both imidazo and pyrrolo derivatives, enabling Suzuki-Miyaura couplings. However, analogs like 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1233143-59-3) demonstrate halogen placement significantly affects reactivity and downstream applications .
  • Carbamate vs. Amine :
    Replacing the carbamate with an amine group (e.g., 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine, CAS 1235374-44-3) reduces molecular weight (214.02 g/mol vs. ~355 g/mol for carbamate derivatives) and increases polarity, influencing pharmacokinetic properties .

Physicochemical Properties

Property Target Compound 7-Bromoimidazo-triazin-4-amine tert-Butyl Pyrrolo-carbamate
Molecular Weight (g/mol) ~355* 214.02 ~350*
Density (g/cm³) N/A 2.4 N/A
Solubility Moderate (DCM) Low (hydrophobic) Moderate (DMF)
Stability High (carbamate) Moderate (amine oxidation) High (carbamate)

*Estimated based on analogs in .

  • The tert-butyl carbamate group in the target compound improves stability compared to the amine analog, which is prone to oxidation. The pyrrolo-carbamate derivative shares similar stability but differs in solubility due to the heterocyclic core .

Biological Activity

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C10H12N5O2Br
  • Molecular Weight : 314.14 g/mol
  • CAS Number : 2328091-02-5

This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a bromoimidazotriazine moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation Inhibition : In assays using various cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation. The IC50 values varied depending on the cell line tested but generally indicated potent activity against tumor cells.
Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential of this compound:

  • Animal Models : Initial animal studies are required to evaluate pharmacokinetics and pharmacodynamics. These studies will help determine optimal dosing regimens and assess toxicity profiles.

Case Studies and Research Findings

Research has begun to explore the therapeutic applications of this compound:

  • Cancer Therapy : A study published in ACS Medicinal Chemistry Letters highlighted that imidazo[2,1-F][1,2,4]triazine derivatives could serve as lead compounds for developing new anticancer agents due to their ability to modulate cellular pathways involved in tumor growth and survival .
  • Antiviral Applications : Related compounds have been investigated for their antiviral properties against HIV and other viruses. The mechanisms involve interference with viral replication processes and modulation of host immune responses .

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